Dihydroxyacetonphosphat-Dilithiumsalz

Übersicht

Beschreibung

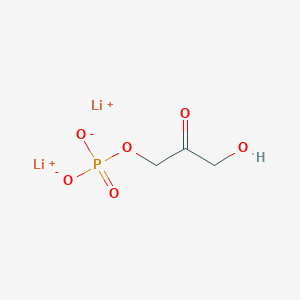

Dihydroxyacetone phosphate dilithium salt is a chemical compound with the empirical formula C₃H₅Li₂O₆P. It is a metabolic intermediate involved in various biochemical pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle .

Wissenschaftliche Forschungsanwendungen

Dihydroxyacetone phosphate dilithium salt is widely used in scientific research due to its role as a metabolic intermediate. Its applications include:

Wirkmechanismus

Target of Action

Dihydroxyacetone phosphate (DHAP) primarily targets enzymes such as fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase . These enzymes play a crucial role in various metabolic pathways, including glycolysis and gluconeogenesis .

Mode of Action

DHAP interacts with its target enzymes by serving as a substrate. It is used in studies involving the metabolism of three-carbon sugar pools and their roles in physiological and physical processes . The interaction of DHAP with these enzymes leads to various biochemical reactions that are essential for energy production and other metabolic processes .

Biochemical Pathways

DHAP is a metabolic intermediate involved in many pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle . In glycolysis, for instance, DHAP is converted to glyceraldehyde 3-phosphate, which then undergoes further reactions to produce ATP, the cell’s main energy currency .

Result of Action

The action of DHAP at the molecular and cellular levels results in the production of energy and the regulation of various metabolic processes. By serving as a substrate for key enzymes, DHAP facilitates the breakdown of glucose and the synthesis of other important molecules, contributing to the overall metabolic functioning of the cell .

Biochemische Analyse

Biochemical Properties

Dihydroxyacetone phosphate dilithium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used as a substrate to help identify, differentiate, and characterize fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase . The nature of these interactions is essential for the metabolism of three-carbon sugar pools and their roles in physiological and physical processes .

Cellular Effects

Dihydroxyacetone phosphate dilithium salt has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it may be used to study cellular glycation stress .

Molecular Mechanism

The molecular mechanism of action of Dihydroxyacetone phosphate dilithium salt involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is rapidly and reversibly isomerised to glyceraldehyde 3-phosphate .

Temporal Effects in Laboratory Settings

The effects of Dihydroxyacetone phosphate dilithium salt change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Dihydroxyacetone phosphate dilithium salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dihydroxyacetone phosphate dilithium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and this interaction can affect metabolic flux or metabolite levels . For instance, it is involved in the Calvin cycle in plants and glycolysis .

Transport and Distribution

Dihydroxyacetone phosphate dilithium salt is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Dihydroxyacetone phosphate dilithium salt and any effects on its activity or function are crucial for understanding its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydroxyacetone phosphate dilithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthetic routes often focus on producing a storable precursor that can be easily converted to dihydroxyacetone phosphate immediately before its use . One such method involves the Lewis acid-mediated regioselective epoxide ring opening with dibenzyl phosphate, followed by catalytic oxidation of the secondary alcohol by tetrapropylammonium perruthenate/N-methylmorpholine N-oxide, leading to dibenzyl-3-benzylhydroxyacetone phosphate. This stable stock material is then quantitatively hydrogenolyzed into dihydroxyacetone phosphate .

Enzymatic routes typically involve integrating the formation of dihydroxyacetone phosphate with upstream or downstream catalytic steps, leading to multi-enzyme arrangements with up to seven enzymes operating simultaneously . These routes often start from cheap unphosphorylated precursors such as dihydroxyacetone or glycerol, which are then converted to dihydroxyacetone phosphate through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of dihydroxyacetone phosphate dilithium salt often relies on enzymatic methods due to their mild reaction conditions and suitability for multifunctional complex molecules . These methods are scalable and can be integrated into existing biochemical production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroxyacetone phosphate dilithium salt undergoes various types of chemical reactions, including:

Oxidation: Catalytic oxidation of secondary alcohols.

Reduction: Reduction of ketone groups.

Substitution: Nucleophilic substitution reactions involving phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Tetrapropylammonium perruthenate/N-methylmorpholine N-oxide.

Reducing agents: Sodium borohydride.

Nucleophiles: Dibenzyl phosphate.

Major Products

Major products formed from these reactions include various phosphorylated intermediates and derivatives of dihydroxyacetone phosphate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dihydroxyacetone phosphate lithium salt: Similar in structure and function but differs in the cation present.

Dihydroxyacetone phosphate hemimagnesium salt hydrate: Another variant with magnesium as the cation.

Uniqueness

Dihydroxyacetone phosphate dilithium salt is unique due to its specific cation composition, which can influence its solubility and reactivity in biochemical reactions. This makes it particularly suitable for certain enzymatic processes and industrial applications .

Eigenschaften

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

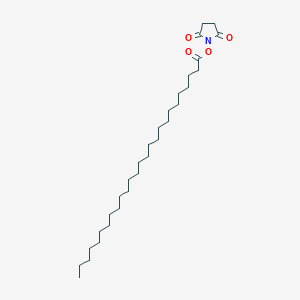

![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B28557.png)

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

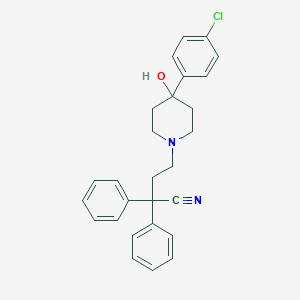

![1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE](/img/structure/B28576.png)